molecular formula C17H17N3O4 B2994869 Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034331-95-6

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2994869
CAS No.: 2034331-95-6
M. Wt: 327.34
InChI Key: GWCUWGQQZWTGCS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a piperidine moiety via a methanone bridge. The piperidine ring is further substituted with a pyrimidin-4-yloxy group at the 3-position.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(9-20)24-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCUWGQQZWTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ringFinally, the piperidin-1-ylmethanone moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of benzodioxole, piperidine, and pyrimidine motifs. Below is a detailed comparison with analogs based on structural features , biological activities , synthetic routes , and physicochemical properties .

Structural Features and Molecular Diversity
Compound Name Key Structural Differences Molecular Formula Molecular Weight Reference ID
Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone (Target Compound) Pyrimidin-4-yloxy substituent on piperidine C17H17N3O4 327.33
Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone Pyridazine ring replaces pyrimidine C17H17N3O4 327.33
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Conjugated enone system instead of pyrimidine-ether linkage C15H17NO3 259.30
4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) Dual benzodioxole groups; triazole replaces pyrimidine C23H21N3O5 419.43
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone Thiophene-cyclopropane and piperazine substituents C20H20N2O4S 384.45

Key Observations :

  • Pyrimidine vs. Pyridazine : The pyridazine analog (C17H17N3O4) shares the same molecular formula as the target compound but differs in nitrogen positioning, which may alter hydrogen-bonding interactions in biological targets .
  • Dual Benzodioxole Groups: JJKK-048 exhibits enhanced lipophilicity and potency as a monoacylglycerol lipase (MAGL) inhibitor due to its bis-benzodioxole motif .

Key Findings :

  • Antibacterial Activity : Hydrophilic substituents (e.g., 4-hydroxy piperidine in 4c) correlate with higher yields (95%) and efficacy against Gram-positive bacteria .
  • Enzyme Inhibition : JJKK-048’s triazole and bis-benzodioxole groups contribute to its MAGL inhibition (IC50 < 1 nM), demonstrating the importance of aromatic stacking interactions .

Key Trends :

  • Amine Coupling : High yields (e.g., 95% for 4c) are achieved using nucleophilic amines under mild conditions .
  • Challenges with Bulky Substituents : Pyrimidine/pyridazine ether formation may require optimized coupling agents (e.g., EDC/HOBt) .
Physicochemical and Pharmacokinetic Properties
Compound Melting Point (°C) Solubility Trends LogP (Predicted) Notes Reference ID
Target Compound N/A Likely low (lipophilic pyrimidine) ~2.5 Pyrimidine may reduce metabolic clearance
4a (Morpholino Derivative) 138–140 Moderate (polar morpholine) ~1.8 Higher solubility than tert-butyl analogs
JJKK-048 N/A Low (bis-benzodioxole, triazole) ~3.9 High blood-brain barrier penetration
(E)-3-(Benzodioxolyl)propen-1-one N/A Low (enone system) ~2.1 Conjugation may enhance reactivity

Key Insights :

  • Lipophilicity vs. Bioavailability : JJKK-048’s high LogP (~3.9) supports CNS activity but may limit aqueous solubility .
  • Impact of Substituents : Hydrophilic groups (e.g., morpholine in 4a) improve solubility, critical for antibacterial activity .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative through a piperidine ring. Its molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 316.37 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study on related compounds showed high antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM for certain derivatives .
CompoundTarget BacteriaMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

Antifungal Activity

In addition to antibacterial effects, compounds similar to benzo[d][1,3]dioxole have demonstrated antifungal activity. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Some studies have reported the anticancer potential of benzo[d][1,3]dioxole derivatives. The compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation.

The mechanisms by which benzo[d][1,3]dioxole derivatives exert their biological effects include:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption : Some compounds can disrupt the integrity of microbial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death.

Case Studies

  • Antibacterial Screening : A series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their antibacterial activity using agar diffusion methods. The results indicated that certain modifications enhanced potency significantly against resistant strains .
  • Antifungal Evaluation : Another study focused on the antifungal properties of related compounds against Candida albicans, revealing promising results that warrant further investigation into structure-activity relationships .

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